Rubropunctatina

Descripción general

Descripción

Rubropunctatina es un pigmento naranja natural perteneciente a la familia de los policétidos. Es producido principalmente por el género fúngico Monascus, conocido por su uso en alimentos fermentados asiáticos tradicionales como el arroz de levadura roja.

Aplicaciones Científicas De Investigación

Anticancer Applications

Rubropunctatin has shown promising results in cancer therapy, particularly through its formulation as a drug delivery system.

Liposomal Drug Carrier Development

A study demonstrated the creation of a Rubropunctatin-loaded liposome (R-Liposome) to enhance its solubility and stability. The liposomal formulation exhibited:

- High Encapsulation Efficiency : 90 ± 3.5%

- Sustained Release : Lower initial release rates compared to free Rubropunctatin, enhancing oral bioavailability.

- Enhanced Anticancer Activity : The R-Liposome significantly promoted apoptosis in cancer cells while maintaining lower toxicity to normal cells compared to traditional chemotherapeutics like taxol .

Mechanism of Action

Rubropunctatin's anticancer mechanism is believed to involve photodynamic therapy, where light irradiation boosts its ability to induce apoptosis in cancer cells. This dual action as both a chemotherapeutic and photodynamic agent positions Rubropunctatin as a novel candidate for cancer treatment .

Antifungal Properties

Rubropunctatin also exhibits notable antifungal activity, making it a candidate for treating fungal infections.

Inhibition of Fungal Growth

Research indicated that Rubropunctatin effectively inhibited the growth of various fungi, showcasing:

- Fungicidal Activity : It disrupts membrane permeability in fungal cells.

- Safety Profile : The pigment extract from Monascus purpureus has been deemed safe in animal models, suggesting potential for clinical applications against invasive fungal infections .

Case Study Insights

In a controlled study, rubropunctatin demonstrated significant inhibition of fungal spore germination and radial growth. This supports its potential use in developing antifungal therapies .

Antioxidant Effects

The antioxidant properties of Rubropunctatin have been substantiated through various studies.

Protective Mechanisms Against Oxidative Stress

Rubropunctatin has been shown to scavenge free radicals effectively:

- DPPH Radical Scavenging : At a concentration of 8 μg/mL, it scavenged 16% of DPPH radicals.

- Superoxide Inhibition : It inhibited superoxide generation by 20% at similar concentrations .

Comparative Efficacy

When compared to standard antioxidants like glutathione and ascorbic acid, rubropunctatin exhibited superior protective effects against protein oxidation induced by metal-catalyzed oxidation processes .

Summary of Findings

The following table summarizes key findings regarding the applications of Rubropunctatin:

Mecanismo De Acción

Rubropunctatina ejerce sus efectos a través de diversos mecanismos moleculares:

Actividad Anticancerígena: this compound induce apoptosis en células cancerosas al promover la liberación de citocromo c de las mitocondrias y activar las caspasas.

Efectos Antiinflamatorios y Antioxidantes: this compound modula las vías inflamatorias al inhibir la producción de citoquinas proinflamatorias.

Análisis Bioquímico

Biochemical Properties

Rubropunctatin is a part of the Monascus pigments, which have proven to be toxic to various human cancer cells . This indicates that Monascus pigments, including Rubropunctatin, are natural non-toxic anti-tumor agents with great potential in the development of cancer-assisted chemotherapy .

Cellular Effects

Rubropunctatin exhibits very strong cancer cell proliferation inhibitory effects . It has been shown to have a higher anti-proliferative effect than other pigments on BGC-823 cells . Moreover, the inhibitory effect of Rubropunctatin is better than that of taxol, and its toxicity towards normal human gastric epithelial cells (GES-1) is less than that of taxol .

Molecular Mechanism

Rubropunctatin promotes apoptosis . The Rubropunctatin-loaded liposome (R-Liposome) anticancer drug carrier enhances the anticancer activity of Rubropunctatin and encourages the mechanism of Rubropunctatin to promote apoptosis .

Temporal Effects in Laboratory Settings

The carrier improves the photostability, storage, and pH stabilities of Rubropunctatin . The R-Liposome also prolongs the release of Rubropunctatin .

Dosage Effects in Animal Models

In animal models, Rubropunctatin has shown to diminish the tumor volume and reduce the tumor weight . No significant difference was observed on the body weight .

Metabolic Pathways

Rubropunctatin is involved in the metabolic pathways of Monascus pigments . These pigments belong to polyketide compounds and have proven to be toxic to various human cancer cells .

Transport and Distribution

Rubropunctatin is water soluble . The R-Liposome is water soluble, has spherical morphology, great homogeneity, and dispersibility with high encapsulation efficiency and loading rate values .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Rubropunctatina se puede sintetizar mediante la fermentación de especies de Monascus en sustratos como el arroz. El proceso de fermentación implica el cultivo de hongos Monascus en condiciones controladas, lo que lleva a la producción de una mezcla de pigmentos, incluida la this compound. Las condiciones de fermentación, como la temperatura, el pH y la disponibilidad de nutrientes, juegan un papel crucial en la determinación del rendimiento y la pureza de la this compound.

Métodos de Producción Industrial: Para la producción a escala industrial, la this compound se extrae típicamente de la biomasa fermentada utilizando disolventes orgánicos. El extracto crudo se somete entonces a procesos de purificación como la cromatografía en columna para aislar la this compound. También se han desarrollado técnicas avanzadas como la separación basada en resinas macroporosas para mejorar la eficiencia de la purificación de la this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: Rubropunctatina experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes derivados, que pueden exhibir actividades biológicas alteradas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que podría conducir a nuevos compuestos con propiedades únicas.

Sustitución: this compound puede participar en reacciones de sustitución, donde se sustituyen grupos funcionales específicos por otros, dando como resultado derivados estructuralmente diversos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden emplear varios nucleófilos y electrófilos, dependiendo de la reacción de sustitución deseada.

Productos Principales Formados:

Comparación Con Compuestos Similares

Rubropunctatina se compara a menudo con otros pigmentos de Monascus, como:

Monascorubrina: Otro pigmento naranja con actividades biológicas similares pero con diferentes características estructurales.

Monascina y Ankaflavina: Pigmentos amarillos producidos por especies de Monascus, conocidos por sus efectos beneficiosos contra el síndrome metabólico.

Rubropunctamina y Monascorubramina: Pigmentos rojos con propiedades químicas y aplicaciones distintas.

Actividad Biológica

Rubropunctatin is a polyketide compound primarily derived from the fermentation of Monascus purpureus, a fungus known for its pigment production. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of rubropunctatin, supported by various studies, data tables, and case studies.

Antimicrobial Activity

Rubropunctatin exhibits significant antimicrobial properties, particularly against various fungal pathogens. A study demonstrated that extracts from Monascus purpureus containing rubropunctatin effectively inhibited the growth of fungi such as Penicillium expansum, Rhizopus stolonifer, and Aspergillus niger. The mechanism of action involves disrupting the cell membrane integrity of these fungi, leading to cell death.

Summary of Antimicrobial Studies

| Fungal Species | Inhibition Mechanism | Reference |

|---|---|---|

| Penicillium expansum | Disruption of cell membrane | |

| Rhizopus stolonifer | Inhibition of spore germination | |

| Aspergillus niger | Membrane potential alteration |

Anticancer Activity

Rubropunctatin has shown promising results in cancer research. It was found to possess a higher anti-proliferative effect on gastric cancer cells (BGC-823) compared to other pigments. Notably, rubropunctatin's efficacy surpasses that of taxol, a common chemotherapeutic agent, while exhibiting lower toxicity towards normal human gastric epithelial cells. Its anticancer effects are attributed to its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated rubropunctatin-loaded liposomes (R-Liposomes) for enhanced delivery and stability. The results indicated:

- Encapsulation Efficiency : 90 ± 3.5%

- Loading Rate : 5.60 ± 2.5%

- Sustained Release : R-Liposomes demonstrated approximately 40% lower release rates than free rubropunctatin in the initial 7 hours.

This formulation improved the photostability and bioavailability of rubropunctatin, making it a potential candidate for dual anti-cancer therapy involving both chemotherapy and photodynamic therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, rubropunctatin exhibits anti-inflammatory effects. It has been shown to reduce inflammatory markers in various models, suggesting potential applications in treating inflammatory diseases .

The biological activities of rubropunctatin can be attributed to several mechanisms:

- Cell Membrane Disruption : As observed in antifungal studies, rubropunctatin alters membrane integrity, leading to cell death.

- Telomerase Inhibition : Its ability to inhibit telomerase activity contributes significantly to its anticancer effects.

- Apoptosis Induction : Rubropunctatin enhances apoptosis in cancer cells when combined with light irradiation, indicating its role as a photodynamic agent .

Propiedades

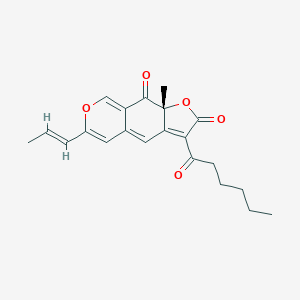

IUPAC Name |

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYDLFVUNXAMP-WKOQKXSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-67-0 | |

| Record name | Rubropunctatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.